molecular formula C18H15ClFN3O3 B11466951 N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B11466951
M. Wt: 375.8 g/mol
InChI Key: DKKJSBQHFBXLFH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution reactions: The chloro and fluoro groups are introduced via electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves the coupling of the oxadiazole derivative with the appropriate amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxadiazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxadiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide is not well-documented. compounds containing the 1,2,4-oxadiazole ring are known to interact with various molecular targets, including enzymes and receptors. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-[3-(2-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3-chloro-4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide
  • N-(3-chloro-4-fluorophenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Uniqueness

The unique combination of the chloro-fluoro substituted phenyl ring and the methoxyphenyl group in N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide distinguishes it from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-25-15-5-3-2-4-12(15)18-22-17(26-23-18)9-8-16(24)21-11-6-7-14(20)13(19)10-11/h2-7,10H,8-9H2,1H3,(H,21,24)

InChI Key

DKKJSBQHFBXLFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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